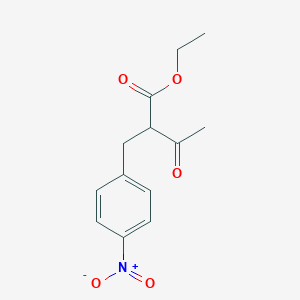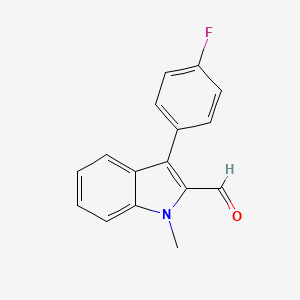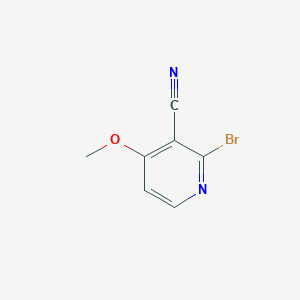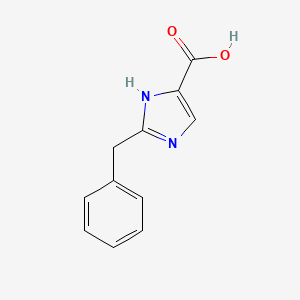
3-(フルオロメチル)アニリン
概要
説明
3-(Fluoromethyl)aniline is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Fluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Fluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Fluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
放射性トレーサー合成
“3-(フルオロメチル)アニリン”は、医療画像用の放射性トレーサー合成に使用できる可能性があります。 低酸素状態の画像化に使用される[18F]フルオロミソニダゾール([18F]FMISO)と同様に、”3-(フルオロメチル)アニリン”は、陽電子放出断層撮影(PET)画像化に重要なフッ素含有量により、新規放射性トレーサー合成の前駆体または構成要素として役立つ可能性があります .
医薬品研究
この化合物は、創薬と開発において役割を果たす可能性があります。 ”3-(フルオロメチル)アニリン”の構造は、アニリン誘導体が医薬品化学において一般的に見られることから、新規医薬品の創製に関与する可能性を示唆しています .
導電性ポリマー
アニリン誘導体は、導電性ポリマーへの応用で知られています。 ”3-(フルオロメチル)アニリン”は、そのユニークな構造により、電子機器や材料科学で応用されている導電性ポリマーの製造に利用できる可能性があります .
有機合成
この化合物は、反応性の高いアミノ基とフルオロメチル基の存在により、カップリング反応、求核置換反応、求電子反応などのさまざまな化学反応に関与する有機合成における構成要素として使用できます .
分光学的調査
“3-(フルオロメチル)アニリン”は、NH基との水素結合を形成する可能性があるため、分光学的調査の対象となる可能性があります。 これにより、さまざまな条件下での類似化合物の挙動に関する知見が得られます .
ハロゲン含有医薬品合成
また、ハロゲン含有医薬品の合成にも関与する可能性があります。 フッ素原子の存在により、このような医薬品の合成においてしばしば用いられる求核置換反応の候補となります .
Safety and Hazards
When handling 3-(Fluoromethyl)aniline, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye/face protection are also advised . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
作用機序
Target of Action
3-(Fluoromethyl)aniline is an organic compound with the formula CF3C6H4NH2 It has been suggested that it may interact withLysozyme , a type of enzyme that damages bacterial cell walls .
Mode of Action
Fluorine’s unique physicochemical properties, such as its small size and high electronegativity, can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It is known that fluorinated drugs can be metabolized by microorganisms, leading to the formation of various metabolites
Pharmacokinetics
It is known that the strength of the carbon-fluorine bond can confer stability to fluorinated drugs, suggesting that 3-(fluoromethyl)aniline may be resistant to metabolic degradation .
Result of Action
It is known that the introduction of a fluorine atom or fluorine-containing functional group into a molecule can significantly alter its biological activity .
Action Environment
The action of 3-(Fluoromethyl)aniline can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, the pH and temperature of the environment can also influence the compound’s action .
生化学分析
Biochemical Properties
3-(Fluoromethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to the formation of reactive intermediates, which may further react with other biomolecules, affecting cellular processes.
Cellular Effects
The effects of 3-(Fluoromethyl)aniline on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3-(Fluoromethyl)aniline can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 3-(Fluoromethyl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 3-(Fluoromethyl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-(Fluoromethyl)aniline can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Fluoromethyl)aniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 3-(Fluoromethyl)aniline in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(Fluoromethyl)aniline vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes, including toxic or adverse effects . For example, high doses of 3-(Fluoromethyl)aniline have been associated with hepatotoxicity and nephrotoxicity in animal studies, indicating the importance of dose optimization for its safe use.
Metabolic Pathways
3-(Fluoromethyl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in other metabolic reactions, influencing metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
The transport and distribution of 3-(Fluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to be transported by amino acid transporters, such as LAT1, which facilitate its uptake into cells . Once inside the cell, 3-(Fluoromethyl)aniline can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-(Fluoromethyl)aniline is crucial for its activity and function. It has been observed to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with various biomolecules and influence their activity . The localization of 3-(Fluoromethyl)aniline is often directed by targeting signals and post-translational modifications that guide it to specific compartments within the cell.
特性
IUPAC Name |
3-(fluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDSQJAWPPBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-46-2 | |
| Record name | 3-fluoromethyl aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)












